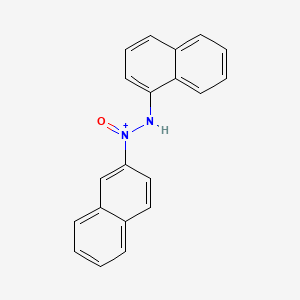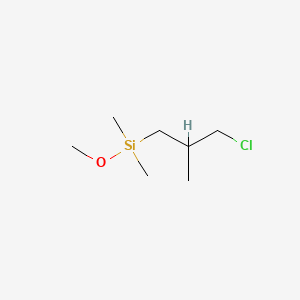
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a versatile organosilicon compound with the molecular formula C7H17ClOSi. It is commonly used in organic synthesis and material science due to its unique chemical properties. This compound features a silicon atom bonded to two methyl groups, a methoxy group, and a 3-chloro-2-methylpropyl group, making it a valuable intermediate in various chemical reactions.
作用机制
Target of Action
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organosilicon compound . The primary targets of this compound are organic materials, particularly polymers . It interacts with these materials to modify their properties and improve their performance .
Mode of Action
This compound acts as a grafting agent . It forms covalent bonds with the polymer chains, thereby modifying the polymer’s surface properties . This interaction results in improved adhesion and durability of the polymer .
Biochemical Pathways
It is known that the compound can alter the physical and chemical properties of polymers . This can have downstream effects on the performance of the polymer in various applications.
Pharmacokinetics
It is known that the compound has a boiling point of 182°c and a density of 095 g/cm3 . These properties can influence its behavior in the environment and its interactions with other substances.
Result of Action
The primary result of the action of this compound is the modification of polymers . By acting as a grafting agent, it can improve the adhesion, durability, and chemical resistance of polymers . This can enhance the performance of the polymer in various applications, such as in coatings .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound reacts slowly with moisture/water . Therefore, the presence of water can affect its reactivity and the effectiveness of its action. Additionally, the compound should be kept away from sources of ignition, as it has a flash point of 52°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with methoxydimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation under reduced pressure to obtain a high-purity compound .
化学反应分析
Types of Reactions
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanols.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as (3-amino-2-methylpropyl)(methoxy)dimethylsilane or (3-mercapto-2-methylpropyl)(methoxy)dimethylsilane can be formed.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Silanols and siloxanes.
科学研究应用
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: The compound is explored for drug delivery systems and as a precursor for bioactive silanes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
相似化合物的比较
Similar Compounds
- (3-Chloro-2-methylpropyl)dimethylchlorosilane
- (3-Chloro-2-methylpropyl)dimethylethoxysilane
- (3-Chloro-2-methylpropyl)trimethoxysilane
Uniqueness
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is unique due to the presence of both a methoxy group and a 3-chloro-2-methylpropyl group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various organosilicon compounds.
属性
IUPAC Name |
(3-chloro-2-methylpropyl)-methoxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-7(5-8)6-10(3,4)9-2/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZYFOFQNBVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(C)OC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697736 |
Source


|
| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18244-08-1 |
Source


|
| Record name | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
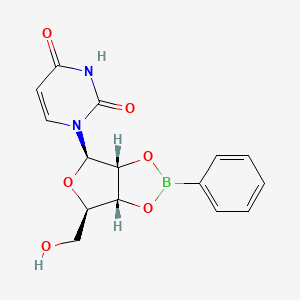
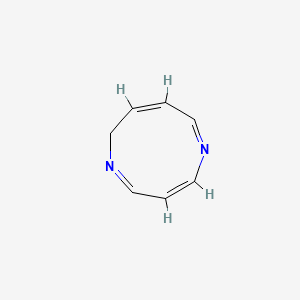
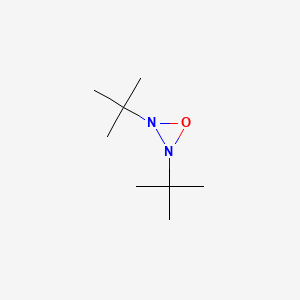
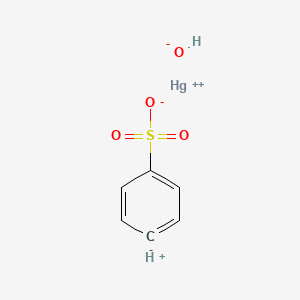
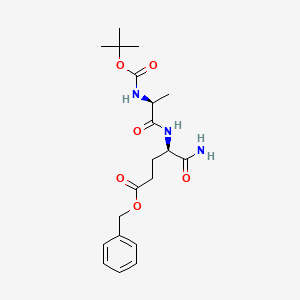
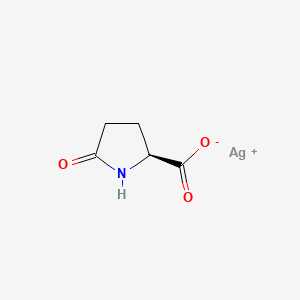
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)
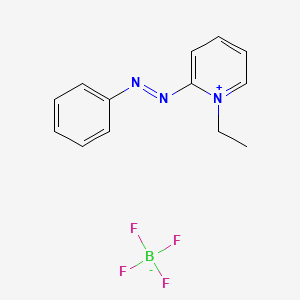

![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)
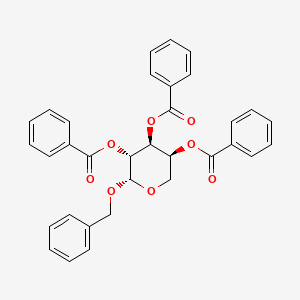
![[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate](/img/structure/B578896.png)
